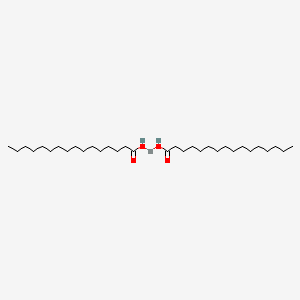
Bis(palmitoyloxy)ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc palmitate, AldrichCPR, is a chemical compound with the empirical formula C32H62O4Zn and a molecular weight of 576.22 g/mol . It is a zinc salt of palmitic acid, a saturated fatty acid commonly found in plants and animals. This compound is part of the AldrichCPR collection, which includes unique chemicals provided for early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc palmitate can be synthesized through the reaction of zinc oxide or zinc acetate with palmitic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol or toluene to facilitate the formation of zinc palmitate .
Industrial Production Methods: In industrial settings, zinc palmitate is produced by reacting zinc salts with palmitic acid under controlled temperature and pressure conditions. The process may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Zinc palmitate undergoes various chemical reactions, including:
Oxidation: Zinc palmitate can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to yield zinc metal and palmitic acid.
Substitution: Zinc palmitate can participate in substitution reactions where the zinc ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Reactions often involve metal salts like copper sulfate or iron chloride.
Major Products Formed:
Oxidation: Zinc oxide and palmitic acid derivatives.
Reduction: Zinc metal and palmitic acid.
Substitution: New metal palmitates and zinc salts.
Scientific Research Applications
Zinc palmitate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular processes and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
Mechanism of Action
Zinc palmitate exerts its effects through several mechanisms:
Molecular Targets: It interacts with cellular membranes, enzymes, and proteins, influencing their structure and function.
Pathways Involved: Zinc palmitate can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc oleate: A zinc salt of oleic acid, used in the production of paints and coatings.
Zinc acetate: A zinc salt of acetic acid, used in dietary supplements and as a reagent in chemical synthesis.
Uniqueness: Zinc palmitate is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its applications in various fields, from biology to industry, highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C32H64O4Zn |
|---|---|
Molecular Weight |
578.2 g/mol |
IUPAC Name |
hexadecanoic acid;zinc |
InChI |
InChI=1S/2C16H32O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18); |
InChI Key |
YJPOIEZJPRXXQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


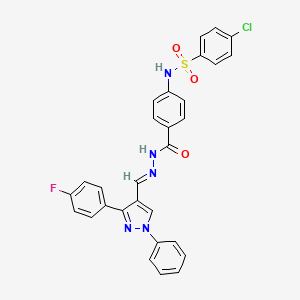

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)
![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)
![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)
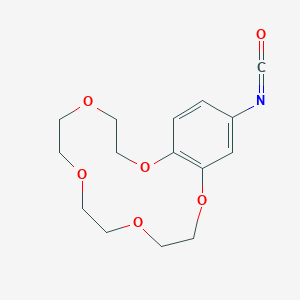
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)

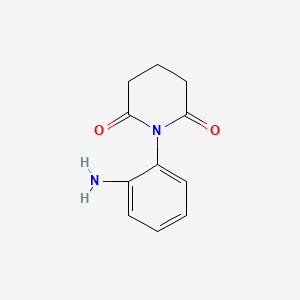

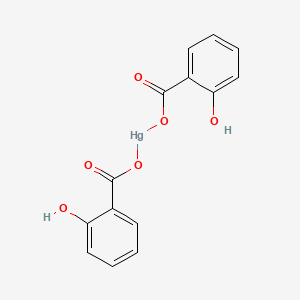
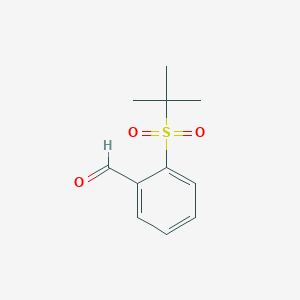
![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)

